molecular formula C21H15NO B12808999 Phenyl(3-phenyl-1H-indol-2-yl)methanone CAS No. 36004-54-3

Phenyl(3-phenyl-1H-indol-2-yl)methanone

Cat. No.: B12808999
CAS No.: 36004-54-3
M. Wt: 297.3 g/mol
InChI Key: DTNZSJNPKURNQP-UHFFFAOYSA-N
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Description

Phenyl(3-phenyl-1H-indol-2-yl)methanone is a heterocyclic compound featuring a methanone group bridging a phenyl ring and a 3-phenyl-substituted indole moiety. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is critical for its chemical and biological properties. The substitution pattern at the 2- and 3-positions of the indole ring (phenyl and methanone groups, respectively) confers unique electronic and steric characteristics, influencing reactivity and interactions with biological targets. This compound has garnered attention in medicinal chemistry for its structural similarity to bioactive indole derivatives, such as kinase inhibitors and anti-inflammatory agents .

Properties

CAS No.

36004-54-3

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

phenyl-(3-phenyl-1H-indol-2-yl)methanone

InChI

InChI=1S/C21H15NO/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20/h1-14,22H

InChI Key

DTNZSJNPKURNQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-phenyl-1H-indol-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the Fischer indole synthesis, where a phenylhydrazone is cyclized in the presence of an acid catalyst such as boron trifluoride etherate. This method is particularly useful for synthesizing indole derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-phenyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenyl(3-phenyl-1H-indol-2-yl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl(3-phenyl-1H-indol-2-yl)methanone with analogous indole-based methanones, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight Substituents (Indole Position) Key Functional Groups
This compound C₂₁H₁₅NO 297.35 2: Phenyl; 3: Methanone Indole, benzophenone
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone C₁₇H₁₅NO 249.31 1: Methyl; 2: Methyl; 3: Phenyl Methylated indole, benzophenone
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone C₂₄H₂₃NO 341.45 1: Pentyl; 2: Methyl; 3: Naphthyl Alkylated indole, naphthyl ketone
4-Amino-3-(1H-indol-1-yl)phenylmethanone C₂₀H₁₆N₂O₂ 316.36 Indole-1-yl at phenyl C3; 4-hydroxyphenyl Amino, hydroxyl, methanone
(3-Ethyl-2-phenyl-indol-1-yl)-phenyl-methanone C₂₃H₁₉NO 325.41 1: Ethyl; 2: Phenyl; 3: Phenyl Ethyl-substituted indole, benzophenone

Key Observations :

  • Substituent Effects: Alkyl groups (e.g., methyl, pentyl) at the indole N1 position enhance lipophilicity, as seen in compounds , while polar groups (e.g., hydroxyl, amino) improve solubility and target interactions .
Physicochemical Properties
Compound Log P (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 4.8 <0.1 (DMSO) 180–182 (decomposes)
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone 3.9 0.5 (DMSO) 195–197
4-Amino-3-(1H-indol-1-yl)phenylmethanone 2.5 1.2 (Water) 210–212

Trends :

  • Increased alkylation (e.g., pentyl in ) elevates Log P, reducing aqueous solubility.
  • Polar substituents (e.g., amino, hydroxyl) lower Log P and enhance solubility .
Crystallographic and Computational Data
  • Comparison: (2-Methoxyphenyl)(5-methyl-1H-indol-2-yl)methanone : Planar conformation (dihedral angle 12°) due to methoxy group resonance. 4-Amino-3-(1H-indol-1-yl)phenylmethanone : Nonplanar structure (dihedral angle 45°) facilitates target binding.

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